![molecular formula C5H8BrNO B1600526 3-Bromopiperidin-4-one CAS No. 732953-40-1](/img/structure/B1600526.png)
3-Bromopiperidin-4-one
Overview
Description
3-Bromopiperidin-4-one is a chemical compound that belongs to the class of heterocyclic organic compounds. It is a white to off-white crystalline powder that has a molecular formula of C5H8BrNO. This compound has gained significant attention in scientific research due to its potential applications in various fields such as organic synthesis, medicinal chemistry, and material science.
Scientific Research Applications
Enantioselective Synthesis in Pharmaceuticals : The compound plays a significant role in the enantioselective synthesis of piperidines, which are significant in pharmaceutical applications. This process has been notably applied in the synthesis of the dopaminergic drug Preclamol (Zhou et al., 2013).
Cancer Research : In cancer research, a bromophenol derivative containing 3-Bromopiperidin-4-one showed potential as an anticancer agent against human lung cancer cell lines. This derivative was observed to induce cell cycle arrest and apoptosis in these cancer cells (Guo et al., 2018).
Material Science and Photovoltaics : In the field of materials science, 4-bromoanisole, a related compound, is used as a processing additive to control the phase separation and phase purity in organic photovoltaic devices (Liu et al., 2012).
Antitumor Properties : 3-Bromopyruvate, a derivative of 3-Bromopiperidin-4-one, has demonstrated antitumor properties. It is known to inhibit multiple target molecules crucial for the survival of neoplastic cells, making it a potential candidate for treating tumors of thymic origin (Yadav et al., 2017).
Biochemistry and Enzyme Inhibition : It's used in biochemistry, particularly in studying enzyme inhibition. For instance, (3R,4S)-3-Benzyl-4-bromomethyloxetan-2-one acts as a fast-acting alternate substrate inhibitor of α-chymotrypsin, a type of enzyme (Kim & Ryoo, 1995).
Antibacterial Agents : 3-Bromopiperidin-4-one derivatives have been evaluated for antibacterial properties. Certain derivatives have shown to be effective inhibitors against specific bacterial strains (Aziz‐ur‐Rehman et al., 2017).
properties
IUPAC Name |
3-bromopiperidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrNO/c6-4-3-7-2-1-5(4)8/h4,7H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRSRAUPUQOYQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70445803 | |
Record name | 3-bromopiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70445803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromopiperidin-4-one | |
CAS RN |
732953-40-1 | |
Record name | 3-bromopiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70445803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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